4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine
Description
4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 4. The structure also includes a piperidin-4-yloxy moiety linked to a 1-benzothiophene-2-carbonyl group.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-11-19(22-14(2)21-13)25-16-7-9-23(10-8-16)20(24)18-12-15-5-3-4-6-17(15)26-18/h3-6,11-12,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROBRXCPOJRDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene and piperidine intermediates. The key steps include:
Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Piperidine Intermediate: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The benzothiophene and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it can modulate the MAPK/ERK pathway, leading to apoptosis in various cancer cell lines.
- Case Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines such as breast and lung cancer cells. In vitro studies have demonstrated significant reductions in cell viability upon treatment with this compound.
-
Anti-inflammatory Effects
- Mechanism : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Case Studies : Animal models of inflammation have shown that treatment with this compound leads to a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
-
Neurological Applications
- Mechanism : The piperidine component may interact with neurotransmitter receptors, influencing neurochemical pathways associated with mood regulation and cognition .
- Case Studies : Preliminary studies suggest that compounds similar to 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine may have neuroprotective effects in models of neurodegenerative diseases.
Biochemical Properties
The biochemical properties of this compound highlight its role in various enzymatic reactions:
- Enzyme Inhibition : It has been observed to inhibit certain kinases involved in cell signaling, which can affect cellular growth and differentiation pathways.
- Cellular Interactions : The compound interacts with various biomolecules, influencing gene expression and cellular metabolism.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Ring Formation : Often synthesized via hydrogenation or cyclization methods.
- Pyrimidine Synthesis : This may involve condensation reactions between suitable carbonyl compounds and amines.
- Coupling Reactions : The final step involves coupling the synthesized components under specific conditions using coupling agents such as EDCI or DCC .
Mechanism of Action
The mechanism of action of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with a closely related compound, 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine (CAS: 2640872-72-4), as described in .
Table 1: Structural and Physicochemical Comparison
| Feature | 4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine | 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine |
|---|---|---|
| Core Structure | Pyrimidine with 2,6-dimethyl substituents | Pyrimidine with 2,6-dimethyl and 5-fluoro substituents |
| Piperidine-Linked Group | 1-Benzothiophene-2-carbonyl | 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl |
| Molecular Formula | C₂₃H₂₂N₄O₂S | C₁₉H₂₄FN₇O |
| Molecular Weight | 418.51 g/mol | 385.4 g/mol |
| Key Functional Groups | Benzothiophene, carbonyl, methylpyrimidine | Triazolopyrimidine, fluoro, methylpyrimidine |
Key Differences and Implications
Aromatic Systems: The target compound incorporates a benzothiophene ring, which enhances lipophilicity and may improve membrane permeability compared to the triazolopyrimidine group in the reference compound . Benzothiophene derivatives are often associated with kinase inhibition (e.g., Src family kinases), whereas triazolopyrimidines are explored for adenosine receptor modulation.
Substituent Effects :
- The 5-fluoro substituent in the reference compound (CAS: 2640872-72-4) could increase metabolic stability by blocking cytochrome P450-mediated oxidation. In contrast, the absence of fluorine in the target compound might render it more susceptible to oxidative metabolism.
Molecular Weight and Solubility: The target compound’s higher molecular weight (418.51 vs.
Synthetic Accessibility :
- The reference compound’s triazolopyrimidine core is synthetically modular, enabling rapid diversification. The benzothiophene-linked compound may require more complex coupling steps, such as Suzuki-Miyaura reactions, increasing synthesis difficulty.
Research Findings and Limitations
- Binding Affinity: No direct comparative studies between these compounds are available. However, benzothiophene-containing analogs have shown nanomolar affinity for serotonin receptors (e.g., 5-HT₆), while triazolopyrimidines are reported as adenosine A₂ₐ antagonists .
- Toxicity and Safety : Neither compound has published MSDS or acute toxicity data, highlighting a critical gap for preclinical evaluation.
Biological Activity
The compound 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine represents a novel class of piperidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrimidine core substituted with a benzothiophene moiety and a piperidine ring. This unique arrangement suggests potential interactions with various biological targets.
Research indicates that compounds similar to This compound may interact with multiple biological pathways:
- Inhibition of Enzymes : Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could lead to enhanced cholinergic activity in the nervous system, potentially benefiting conditions like Alzheimer's disease .
- Modulation of Janus Kinase (JAK) Activity : Some piperidine derivatives modulate JAK pathways, which are involved in various inflammatory processes. This modulation can influence immune responses and has implications for treating autoimmune diseases .
Biological Activity Profiles
The biological activity of This compound can be summarized in the following table:
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation, thus supporting neuronal survival .
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma), highlighting its potential as an anticancer agent. This effect was linked to the activation of caspase pathways and the modulation of cell cycle regulators .
- Antimicrobial Activity : Another study investigated the antimicrobial properties of similar piperidine derivatives, revealing effectiveness against Gram-positive bacteria, which may indicate potential for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
